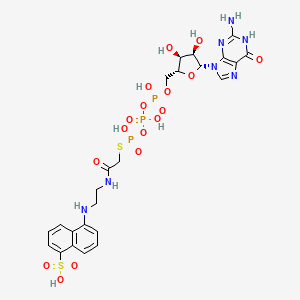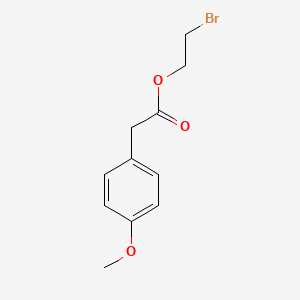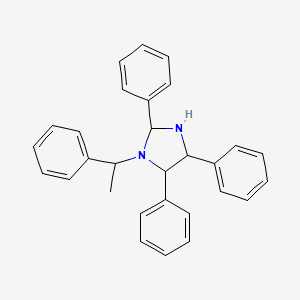
GTP-SF
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Guanosine-5’-triphosphate (GTP) is a purine nucleoside triphosphate that plays a crucial role in various cellular processes. It is one of the building blocks needed for the synthesis of RNA during the transcription process. GTP has the guanine nucleobase attached to the 1’ carbon of the ribose and the triphosphate moiety attached to ribose’s 5’ carbon .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Guanosine-5’-triphosphate can be synthesized through enzymatic methods involving guanosine diphosphate (GDP) and inorganic phosphate (Pi). The reaction is catalyzed by nucleoside diphosphate kinase (NDK), which transfers a phosphate group from ATP to GDP, forming GTP .
Industrial Production Methods
Industrial production of guanosine-5’-triphosphate typically involves fermentation processes using genetically engineered microorganisms. These microorganisms are designed to overproduce the enzymes required for the synthesis of GTP, ensuring high yields and cost-effectiveness .
Analyse Chemischer Reaktionen
Types of Reactions
Guanosine-5’-triphosphate undergoes several types of chemical reactions, including:
Hydrolysis: GTP is hydrolyzed to guanosine diphosphate (GDP) and inorganic phosphate (Pi) by GTPases.
Phosphorylation: GTP can transfer its phosphate group to other molecules, a process catalyzed by kinases.
Common Reagents and Conditions
Hydrolysis: Catalyzed by GTPases, often requiring magnesium ions (Mg²⁺) as cofactors.
Phosphorylation: Catalyzed by kinases, typically in the presence of ATP and specific substrates.
Major Products
Wissenschaftliche Forschungsanwendungen
Guanosine-5’-triphosphate is widely used in scientific research due to its involvement in numerous cellular processes:
Chemistry: Used as a substrate in enzymatic reactions and as a standard in chromatography.
Biology: Essential for RNA synthesis, protein synthesis, and signal transduction.
Medicine: Studied for its role in various diseases, including cancer and neurodegenerative disorders.
Industry: Used in the production of pharmaceuticals and as a reagent in biochemical assays.
Wirkmechanismus
Guanosine-5’-triphosphate exerts its effects through its role as an energy source and as a signaling molecule. It binds to and activates GTP-binding proteins (GTPases), which then undergo conformational changes to regulate various cellular processes. The hydrolysis of GTP to GDP and Pi provides the energy required for these processes .
Vergleich Mit ähnlichen Verbindungen
Guanosine-5’-triphosphate is similar to other nucleoside triphosphates, such as adenosine triphosphate (ATP), cytidine triphosphate (CTP), and uridine triphosphate (UTP). GTP is unique in its specific role in RNA synthesis and its involvement in signal transduction through GTPases . Other nucleoside triphosphates primarily serve as energy sources or substrates for DNA and RNA synthesis .
Similar Compounds
Adenosine triphosphate (ATP): Primarily used as an energy source in cellular processes.
Cytidine triphosphate (CTP): Involved in the synthesis of phospholipids and RNA.
Uridine triphosphate (UTP): Plays a role in glycogen synthesis and RNA synthesis.
Eigenschaften
CAS-Nummer |
76709-18-7 |
|---|---|
Molekularformel |
C24H30N7O17P3S2 |
Molekulargewicht |
845.6 g/mol |
IUPAC-Name |
5-[2-[[2-[[[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]sulfanylacetyl]amino]ethylamino]naphthalene-1-sulfonic acid |
InChI |
InChI=1S/C24H30N7O17P3S2/c25-24-29-21-18(22(35)30-24)28-11-31(21)23-20(34)19(33)15(46-23)9-45-49(36,37)47-50(38,39)48-51(40,41)52-10-17(32)27-8-7-26-14-5-1-4-13-12(14)3-2-6-16(13)53(42,43)44/h1-6,11,15,19-20,23,26,33-34H,7-10H2,(H,27,32)(H,36,37)(H,38,39)(H,40,41)(H,42,43,44)(H3,25,29,30,35)/t15-,19-,20-,23-/m1/s1 |
InChI-Schlüssel |
FTQQIVREXSHYRP-NSOPBCBCSA-N |
Isomerische SMILES |
C1=CC2=C(C=CC=C2S(=O)(=O)O)C(=C1)NCCNC(=O)CSP(=O)(O)OP(=O)(O)OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C4N=C(NC5=O)N)O)O |
Kanonische SMILES |
C1=CC2=C(C=CC=C2S(=O)(=O)O)C(=C1)NCCNC(=O)CSP(=O)(O)OP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C4N=C(NC5=O)N)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(Ethane-1,2-diyl)bis[chloro(dimethyl)stannane]](/img/structure/B14430848.png)


![N-Methyl-3-[(E)-(4-methylpentan-2-ylidene)amino]propan-1-amine](/img/structure/B14430858.png)







![11-methyl-11H-benzo[b]fluorene](/img/structure/B14430915.png)
![2,5-Bis[(2,4-dinitrophenyl)sulfanyl]-1,3,4-thiadiazole](/img/structure/B14430918.png)
